molecular formula C11H15Br3ClNO B2375159 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride CAS No. 1311314-58-5

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride

Cat. No.: B2375159
CAS No.: 1311314-58-5
M. Wt: 452.41
InChI Key: HANKKHGUOLHWGL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride typically involves the reaction of 1,3,5-tribromobenzene with 4-aminopentanol under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Aminobutyl)oxy]-1,3,5-tribromobenzene hydrochloride
  • 2-[(4-Aminopropyl)oxy]-1,3,5-tribromobenzene hydrochloride
  • 2-[(4-Aminohexyl)oxy]-1,3,5-tribromobenzene hydrochloride

Uniqueness

2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride is unique due to its specific chain length and the presence of three bromine atoms on the benzene ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2,4,6-tribromophenoxy)pentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br3NO.ClH/c1-7(15)3-2-4-16-11-9(13)5-8(12)6-10(11)14;/h5-7H,2-4,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANKKHGUOLHWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC1=C(C=C(C=C1Br)Br)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br3ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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